molecular formula C8H13Cl2N3O B7988362 2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride

Cat. No.: B7988362
M. Wt: 238.11 g/mol
InChI Key: JBAHNMCTZNQBNX-UHFFFAOYSA-N
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Description

Compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve multi-step organic synthesis techniques. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions: Compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical reaction databases and scientific publications .

Scientific Research Applications

Compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to these targets, leading to various biochemical and physiological responses. Detailed information on the molecular targets and pathways can be found in specialized pharmacological and biochemical literature .

Comparison with Similar Compounds

Similar Compounds: Compound “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or structural motifs .

Uniqueness: What sets compound “this compound” apart is its unique combination of reactivity and stability, making it suitable for a wide range of applications. Its distinct chemical structure also contributes to its specific interactions and effects in various scientific contexts .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-5-10-7-4-9-3-2-6(7)8(12)11-5;;/h9H,2-4H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHNMCTZNQBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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